2,6-Dibromoindosalicylic Acid Disodium Salt
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Overview
Description
2,6-Dibromoindosalicylic Acid Disodium Salt is a chemical compound with the molecular formula C13H5Br2NNa2O4 and a molecular weight of 444.97 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,6-Dibromoindosalicylic Acid Disodium Salt typically involves the bromination of indosalicylic acid followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions often include the use of bromine as the brominating agent and a suitable solvent such as acetic acid. The industrial production methods may involve large-scale bromination and subsequent purification steps to ensure the purity of the final product .
Chemical Reactions Analysis
2,6-Dibromoindosalicylic Acid Disodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different brominated derivatives.
Reduction: Reduction reactions can lead to the formation of debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,6-Dibromoindosalicylic Acid Disodium Salt is widely used in scientific research, including:
Chemistry: It serves as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research into its potential therapeutic applications, including its role as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2,6-Dibromoindosalicylic Acid Disodium Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
2,6-Dibromoindosalicylic Acid Disodium Salt can be compared with other brominated salicylic acid derivatives, such as:
2,4-Dibromosalicylic Acid: Similar in structure but with bromine atoms at different positions.
2,6-Dibromophenolindosalicylic Acid: Another brominated derivative with different functional groups.
The uniqueness of this compound lies in its specific bromination pattern and the presence of the disodium salt, which can influence its solubility and reactivity .
Properties
IUPAC Name |
disodium;5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-2-oxidobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2NO4.2Na/c14-9-4-7(5-10(15)12(9)18)16-6-1-2-11(17)8(3-6)13(19)20;;/h1-5,17H,(H,19,20);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWJVBQAPQDHAE-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C2C=C(C(=O)C(=C2)Br)Br)C(=O)[O-])[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Br2NNa2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659883 |
Source
|
Record name | Disodium (3E)-3-[(3,5-dibromo-4-oxidophenyl)imino]-6-oxocyclohexa-1,4-diene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112147-27-0 |
Source
|
Record name | Disodium (3E)-3-[(3,5-dibromo-4-oxidophenyl)imino]-6-oxocyclohexa-1,4-diene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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